1,4-Benzenedimethanol
Overview
Description
1,4-Benzenedimethanol, also known as p-Phenylene dicarbinol, p-Phenylenedimethanol, p-Xylene-α,α’-diol, p-Xylylene dialcohol, and NSC 5097, is used as an organic synthesis intermediate . It is also used for the preparation of soluble polyphenylene and p-tolyl-methanol .
Synthesis Analysis
1,4-Benzenedimethanol can be used to prepare Poly (6-methyl-ε-caprolactone), which is a key intermediate for the synthesis of polylactide based thermoplastic elastomers . A highly cross-linked polymer named HCP−BDM (hyper cross-linked polymer-1,4-benzenedimethanol) can be synthesized via Friedel−Crafts alkylation in the presence of Lewis acid .
Molecular Structure Analysis
The molecular formula of 1,4-Benzenedimethanol is C8H10O2 . Its molecular weight is 138.16 g/mol . The IUPAC Standard InChIKey is BWVAOONFBYYRHY-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,4-Benzenedimethanol has the inherent ability to partake in a myriad of reactions. Its repertoire encompasses aldol condensation reactions alongside aldehydes, ketones, and akin dicarbonyl compounds. Further, the compound navigates reduction reactions, oxidative coupling reactions, and liaisons with glycols .
Physical And Chemical Properties Analysis
1,4-Benzenedimethanol is a solid at room temperature . Its melting point is 114-118 °C (lit.) and boiling point is 138-143 °C/1 mmHg (lit.) . It is soluble in ether, toluene, methanol, and hot water .
Scientific Research Applications
Molecular Electronics
1,4-Benzenedimethanol has been a subject of interest in molecular electronics. It is key in the study of molecular junctions, where its electromechanical properties are exploited to control charge transport. For instance, Bruot, Hihath, and Tao (2011) demonstrated that the conductance of 1,4'-benzenedithiol molecular junctions significantly increases when stretched, attributed to a strain-induced shift of molecular orbitals (Bruot, Hihath, & Tao, 2011).
Organocatalysis
1,4-Benzenedimethanol plays a role in organocatalysis, particularly in accelerating S(N)2 reactions. Pliego (2006) predicted using high-level ab initio calculations that 1,4-benzenedimethanol can catalyze these reactions through selective hydrogen bonds to the transition state, thereby influencing regioselective control in esterification reactions (Pliego, 2006). Additionally, Almerindo and Pliego (2006) noted a substantial rate acceleration effect in SN2 reactions of cyanide ion with ethyl chloride when catalyzed by 1,4-benzenedimethanol (Almerindo & Pliego, 2006).
Surface Science
In surface science, the properties of 1,4-benzenedimethanethiol films on substrates like gold (Au) have been a topic of exploration. Pasquali et al. (2007) studied these films, revealing their conformation and interaction with different solvents (Pasquali et al., 2007). Additionally, the self-assembly of these monolayers on gold and their unique interface properties were further explored by Hamoudi et al. (2010) (Hamoudi et al., 2010).
Oxidation Studies
Electrical Properties
Research on the electrical properties of 1,4-benzenedimethanethiol using electrochemically deposited platinum electrodes was conducted by Kim et al. (2006). They focused on temperature-dependent current-voltage characteristics and tunneling conduction (Kim et al., 2006).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
1,4-Benzenedimethanol is a versatile compound with a wide range of applications in the field of organic synthesis. Its use in the preparation of polymers and copolymers opens up possibilities for the development of new materials with unique properties. Future research could focus on exploring these possibilities and optimizing the synthesis and processing methods for these materials .
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-80-6 | |
Record name | 1,4-Benzenedimethanol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25214-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1060427 | |
Record name | 1,4-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedimethanol | |
CAS RN |
589-29-7 | |
Record name | 1,4-Benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-BENZENEDIMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5097 | |
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Record name | 1,4-Benzenedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylenedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TEREPHTHALYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4919Q1C910 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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